molecular formula C22H14ClN7O B2710809 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891102-25-3

2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2710809
CAS No.: 891102-25-3
M. Wt: 427.85
InChI Key: OCUCRAIUHPERLY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple aromatic rings, a triazole group, and a nicotinamide moiety makes it a candidate for diverse chemical reactions and biological interactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities.

Mode of Action

Similar compounds have been shown to bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities.

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s pharmacokinetic properties and their impact on bioavailability.

Result of Action

Similar compounds have been found to show versatile biological activities . These activities suggest that the compound may have various molecular and cellular effects.

Action Environment

The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide typically involves multi-step organic synthesis. Key steps might include:

  • Synthesis of the core pyridazin-3-one or triazolopyridazine intermediate.

  • Introduction of the pyridin-2-yl group via cross-coupling reactions.

  • Formation of the phenyl-nicotinamide linkage through amide bond formation, using reagents such as coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production could leverage solid-phase synthesis techniques or continuous flow chemistry to enhance yield and purity. High-throughput screening and automated synthesis might be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, potentially altering its aromatic rings or substituents.

  • Reduction: Reduction can modify the functional groups like the nitro group to amine, if present.

  • Substitution: The chlorine atom and other substituents can be replaced via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles (e.g., amines, alcohols) for nucleophilic substitution; acids or bases for electrophilic substitution.

Major Products

The products vary based on the reactions, with potential derivatives including amines, alcohols, and various substituted aromatic rings.

Scientific Research Applications

2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide finds applications in:

  • Chemistry: As a building block for synthesizing complex molecules, especially in heterocyclic chemistry.

  • Biology: As a potential ligand for studying biological interactions due to its unique structure.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Used in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide stands out due to:

  • Unique Structure: The combination of triazolopyridazine and nicotinamide is rare.

  • Versatility in Reactions: Its multiple reactive sites allow for diverse chemical modifications.

List of Similar Compounds

  • 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanamide

  • 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

  • N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

This compound's unique features and broad range of applications make it a focal point in various fields of research and industry

Properties

IUPAC Name

2-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-20-16(4-3-13-25-20)22(31)26-15-8-6-14(7-9-15)17-10-11-19-27-28-21(30(19)29-17)18-5-1-2-12-24-18/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCRAIUHPERLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(N=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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